Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate
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Overview
Description
Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,5S)-5-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The piperidine ring may also interact with receptors or other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- Benzyl ((3R,5S)-5-(hydroxymethyl)piperidin-3-yl)carbamate
Uniqueness
Benzyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate is unique due to the presence of a methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-13(9-15-8-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17)/t11-,13+/m0/s1 |
InChI Key |
GYXWATNYCRQYFI-WCQYABFASA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CC(CNC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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